molecular formula C9H10N4S3 B14051952 Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate

Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate

Katalognummer: B14051952
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: XEBMSYFAEYPUPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate is a complex organic compound with the molecular formula C₉H₁₀N₄S₃. This compound is part of the thiazole and pyrazine family, known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate typically involves the annulation of a thiazole ring to a pyrazine core. This process can be achieved through various synthetic techniques, including cyclization and condensation reactions. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

    Thiazole Derivatives: Such as thiamine (vitamin B1) and penicillin.

    Pyrazine Derivatives: Including pyrrolopyrazine and pyrano[2,3-d]thiazole.

Uniqueness: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate stands out due to its unique combination of thiazole and pyrazine rings, which confer distinct biological activities and chemical properties .

Eigenschaften

Molekularformel

C9H10N4S3

Molekulargewicht

270.4 g/mol

IUPAC-Name

1,1-bis(methylsulfanyl)-N-(6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)methanimine

InChI

InChI=1S/C9H10N4S3/c1-5-4-10-6-7(11-5)16-8(12-6)13-9(14-2)15-3/h4H,1-3H3

InChI-Schlüssel

XEBMSYFAEYPUPV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2C(=N1)SC(=N2)N=C(SC)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.